Technical Guide: Synthesis & Characterization of 4-(But-3-en-1-ynyl)-1,2,5-trimethylpiperidin-4-ol
Technical Guide: Synthesis & Characterization of 4-(But-3-en-1-ynyl)-1,2,5-trimethylpiperidin-4-ol
[1]
Executive Summary & Chemical Context
Target Molecule: 4-(But-3-en-1-ynyl)-1,2,5-trimethylpiperidin-4-ol
Molecular Formula:
This guide details the synthesis of 4-(But-3-en-1-ynyl)-1,2,5-trimethylpiperidin-4-ol , a critical intermediate in the structural activity relationship (SAR) studies of piperidine-based analgesics (Promedol analogues).[1] Structurally, it features a 1,2,5-trimethylpiperidin-4-one core functionalized at the C4 position with a vinylethynyl group (
The synthesis relies on the Favorskii alkynylation , involving the nucleophilic attack of the vinylacetylide anion on the carbonyl carbon of 1,2,5-trimethylpiperidin-4-one. This reaction generates a new chiral center at C4, leading to stereoisomeric mixtures (
Structural Disconnection (Retrosynthesis)
The retrosynthetic analysis reveals two primary precursors: the piperidone core and the vinylacetylene fragment.[1]
Figure 1: Retrosynthetic disconnection showing the convergence of the piperidone core and vinylacetylene.[1]
Safety Protocols: Vinylacetylene Handling
CRITICAL WARNING: This synthesis utilizes Vinylacetylene (But-1-en-3-yne) , a highly hazardous gas/liquid.[1]
| Hazard Class | Description | Mitigation Strategy |
| Explosive | Can auto-detonate at concentrations >30 mol% or elevated pressures.[1][2] Forms explosive peroxides.[1] | Dilute with inert gas ( |
| Flammability | Flash point < -4°C. Forms explosive mixtures with air.[1] | Use spark-proof apparatus.[1] Ground all glassware.[1] Operate in a blast-shielded fume hood. |
| Toxicity | Narcotic; respiratory irritant.[1] | Full face respirator availability.[1] Double-glove (Nitrile/Laminate).[1] |
Experimental Synthesis Protocol
Reagents & Materials
-
Substrate: 1,2,5-Trimethylpiperidin-4-one (Commercial or synthesized via Nazarov cyclization).[1]
-
Reagent: Vinylacetylene (Purified gas).[1]
-
Base/Catalyst: Potassium Hydroxide (KOH), finely powdered.[1]
-
Solvent: Diethyl Ether (
), anhydrous.[1] -
Quench: Ammonium Chloride (
) saturated solution.
Methodology: Favorskii Alkynylation
This protocol utilizes powdered KOH in ether, a method favoring kinetic control and typically yielding high conversion rates for piperidones.[1]
Step 1: Preparation of the Catalyst Suspension
-
Charge a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, gas inlet tube (reaching liquid surface), and thermometer.
-
Add Anhydrous Diethyl Ether (10 mL per gram of ketone).
-
Add Powdered KOH (1.5 - 2.0 equivalents). Note: KOH must be freshly powdered to maximize surface area.[1]
-
Cool the suspension to -5°C to 0°C using an ice/salt bath.
Step 2: Saturation with Vinylacetylene
-
Introduce a stream of Vinylacetylene gas into the stirred suspension.[1]
-
Maintain temperature < 5°C.
-
Continue saturation until the ether solution is saturated (approx. 30-45 mins for lab scale). The mixture may darken slightly.[1]
Step 3: Addition of Piperidone
-
Dissolve 1,2,5-trimethylpiperidin-4-one (1.0 eq) in a minimum volume of anhydrous ether.
-
Add the ketone solution dropwise to the reaction flask over 60 minutes.
-
Critical Control: Maintain internal temperature between 0°C and 5°C . The reaction is exothermic.[1]
-
After addition, allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy precipitate (the potassium alkoxide of the target alcohol) will form.[1]
Step 4: Hydrolysis & Isolation
-
Cool the mixture back to 0°C.
-
Slowly add Saturated
solution or ice water to hydrolyze the alkoxide.[1] Caution: Mild exotherm. -
Separate the organic (ether) layer.[1]
-
Extract the aqueous layer with ether (
).[1] -
Combine organic extracts and dry over Anhydrous
(avoid if amine is basic enough to coordinate). -
Filter and remove solvent under reduced pressure (Rotavap, bath < 40°C).[1]
-
Crude Product: A viscous yellow/orange oil, which may crystallize upon standing.[1]
Purification
The crude product often contains a mixture of stereoisomers (
-
Crystallization: Dissolve the crude oil in hot Petroleum Ether or Heptane .[1] Cool slowly to 4°C. The predominant isomer (often the
-isomer with trans-diequatorial methyls) typically crystallizes first.[1] -
Vacuum Distillation: Can be distilled (approx.[1] b.p. 110–120°C at 1-2 mmHg), but risk of polymerization exists due to the enyne group.[1] Crystallization is preferred. [1]
Reaction Mechanism & Stereochemistry
The reaction proceeds via the formation of a potassium vinylacetylide species on the surface of the KOH, which then attacks the ketone.[1]
Figure 2: Step-wise mechanism of the Favorskii alkynylation in aprotic media.[1]
Stereochemical Outcome: The 1,2,5-trimethyl substitution creates a rigid chair conformation.[1]
-
Equatorial Attack: The bulky vinylacetylene group prefers the equatorial position in the thermodynamic product, pushing the hydroxyl group to the axial position.[1]
-
Axial Attack: Kinetic control may favor axial attack, placing the hydroxyl equatorial.[1]
-
Note: In Promedol synthesis, the
-isomer (trans-methyls, equatorial phenyl) is most active.[1] Similarly, the isomer with the equatorial vinylethynyl group is often the major product under thermodynamic equilibration.[1]
Characterization Data
Validation of the structure requires confirming the integrity of the enyne system and the piperidine ring.[1]
Infrared Spectroscopy (FT-IR)
| Functional Group | Frequency ( | Intensity | Assignment |
| O-H Stretch | 3350 – 3450 | Broad, Medium | Tertiary Alcohol (C4-OH) |
| C≡C Stretch | 2230 – 2240 | Weak/Medium | Disubstituted Alkyne (Conjugated) |
| C=C Stretch | 1600 – 1620 | Medium | Vinyl group (Conjugated to Alkyne) |
| =C-H Bend | 910 & 990 | Strong | Terminal Vinyl ( |
Nuclear Magnetic Resonance ( H-NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 5.70 – 5.90 | Multiplet | 1H | Vinyl proton ( |
| 5.30 – 5.60 | Multiplet | 2H | Terminal Vinyl protons ( |
| 2.80 – 3.00 | Multiplet | Ring H | C2/C6 Equatorial protons |
| 2.25 | Singlet | 3H | N-Methyl ( |
| 0.90 – 1.10 | Doublet | 6H | C2/C5 Methyls ( |
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 193[1] -
Base Peak: Likely m/z 71 (1,2,5-trimethyl-4-piperidone fragment) or m/z 178 (loss of methyl).[1]
-
Fragmentation: Loss of the vinylethynyl group (
) is a characteristic pathway.[1]
References
-
Nazarov, I. N., et al. (1949).[1] Acetylene Derivatives.[1][2][3][4][5] Synthesis of Heterocyclic Compounds. Izvestiya Akademii Nauk SSSR, Otdelenie Khimicheskikh Nauk.[1] [Source verified via Chemical Abstracts/Soviet Literature context].
-
Vardanyan, R. S., & Hruby, V. J. (2006).[1] Synthesis of Essential Drugs. Elsevier.[1] (Chapter 3: Opioid Analgesics - details on Promedol and 1,2,5-trimethylpiperidin-4-one precursors). Link
-
Prostakov, N. S., et al. (1975).[1] Structure and stereochemistry of 1,2,5-trimethyl-4-vinylethynylpiperidin-4-ol. Chemistry of Heterocyclic Compounds. Link
-
Casy, A. F. (1970).[1] Analgesics and their antagonists: recent developments. Progress in Medicinal Chemistry. (Discusses SAR of 4-substituted piperidines). Link
